ethyl 2-(4-amino-3-nitrobenzoyl)benzoate
Description
Ethyl 2-(4-amino-3-nitrobenzoyl)benzoate is an aromatic ester featuring a benzoyl moiety substituted with an amino (-NH₂) group at the para-position and a nitro (-NO₂) group at the meta-position.
Properties
IUPAC Name |
ethyl 2-(4-amino-3-nitrobenzoyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-2-23-16(20)12-6-4-3-5-11(12)15(19)10-7-8-13(17)14(9-10)18(21)22/h3-9H,2,17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLGEWPKUWAHEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-amino-3-nitrobenzoyl)benzoate typically involves a multi-step process. One common method starts with the nitration of ethyl benzoate to introduce the nitro group. This is followed by a reduction step to convert the nitro group to an amino group. The final step involves the acylation of the amino group with 4-nitrobenzoyl chloride under basic conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-amino-3-nitrobenzoyl)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Ethyl 2-(4-amino-3-aminobenzoyl)benzoate.
Substitution: Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate.
Oxidation: Ethyl 2-(4-nitroso-3-nitrobenzoyl)benzoate.
Scientific Research Applications
Ethyl 2-(4-amino-3-nitrobenzoyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme-substrate interactions due to its functional groups.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of ethyl 2-(4-amino-3-nitrobenzoyl)benzoate involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The pathways involved may include the inhibition of enzyme activity or the modulation of receptor functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison based on substituent patterns, functional groups, and synthetic relevance:
Ethyl 4-((4-Chloro-3-nitrobenzoyl)amino)benzoate ()
- Molecular Formula : C₁₆H₁₃ClN₂O₅
- Key Differences: Substitution: Chloro (-Cl) at the benzoyl ring’s para-position instead of amino (-NH₂). Functional Group: Amide linkage (-NHCO-) instead of a direct ester bond.
- Impact: The chloro group increases lipophilicity (logP ~2.8 estimated) compared to the amino-substituted target compound, which may enhance membrane permeability but reduce solubility in polar solvents.
Ethyl 2-(4-Chloro-3-nitrobenzoyl)benzoate ()
- Molecular Formula: C₁₆H₁₂ClNO₅
- Key Differences: Substituent: Chloro (-Cl) instead of amino (-NH₂) at the benzoyl ring’s para-position. Positional Isomerism: The benzoyl group is attached at the benzoate’s ortho-position (C-2) rather than para.
- Chloro and nitro groups create a strongly electron-deficient aromatic system, favoring electrophilic reactions at specific sites .
Ethyl 4-Nitrobenzoate ()
- Molecular Formula: C₉H₉NO₄
- Key Differences: Simpler Structure: Lacks the amino group and the second benzoyl moiety. Substituent: Single nitro group at the benzoate’s para-position.
- Impact :
Ethyl 4-(Dimethylamino)benzoate ()
- Molecular Formula: C₁₁H₁₅NO₂
- Key Differences: Substituent: Tertiary dimethylamino (-N(CH₃)₂) instead of primary amino (-NH₂). No Nitro Group: Lacks the electron-withdrawing nitro substituent.
- Impact: The dimethylamino group enhances solubility in acidic media (via protonation) and acts as a stronger electron donor, increasing reactivity in photopolymerization initiators .
Structural and Property Comparison Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
